1-(2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-4-cyano-1,3-oxazol-5-yl)piperidine-4-carboxamide
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Overview
Description
1-(2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-4-cyano-1,3-oxazol-5-yl)piperidine-4-carboxamide is a complex organic compound that features a variety of functional groups, including a chlorophenoxy group, a furan ring, a cyano group, an oxazole ring, and a piperidine carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-4-cyano-1,3-oxazol-5-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorophenoxy group: This step involves the reaction of the furan derivative with 4-chlorophenol in the presence of a suitable base.
Formation of the oxazole ring: This can be accomplished through the cyclization of a suitable precursor, such as an amino alcohol, with a nitrile under dehydrating conditions.
Introduction of the cyano group: This step involves the reaction of the oxazole derivative with a suitable cyanating agent.
Formation of the piperidine ring: This can be achieved through the cyclization of a suitable precursor, such as a diamine, under acidic or basic conditions.
Formation of the carboxamide group: This step involves the reaction of the piperidine derivative with a suitable carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
The industrial production of this compound may involve the optimization of the above synthetic steps to achieve high yields and purity. This can be accomplished through the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening.
Chemical Reactions Analysis
Types of Reactions
1-(2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-4-cyano-1,3-oxazol-5-yl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The cyano group can be reduced to form an amine derivative.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Formation of furanone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-4-cyano-1,3-oxazol-5-yl)piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-4-cyano-1,3-oxazol-5-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to specific receptors: The compound may bind to specific receptors on the surface of cells, leading to the activation or inhibition of signaling pathways.
Inhibition of enzymes: The compound may inhibit the activity of specific enzymes, leading to the disruption of metabolic pathways.
Induction of apoptosis: The compound may induce programmed cell death (apoptosis) in cancer cells, leading to their elimination.
Comparison with Similar Compounds
1-(2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-4-cyano-1,3-oxazol-5-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(2-{5-[(4-bromophenoxy)methyl]furan-2-yl}-4-cyano-1,3-oxazol-5-yl)piperidine-4-carboxamide: This compound has a bromophenoxy group instead of a chlorophenoxy group, which may result in different biological activities.
1-(2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-4-cyano-1,3-oxazol-5-yl)piperidine-4-carboxamide: This compound has a methylphenoxy group instead of a chlorophenoxy group, which may result in different chemical reactivity.
1-(2-{5-[(4-nitrophenoxy)methyl]furan-2-yl}-4-cyano-1,3-oxazol-5-yl)piperidine-4-carboxamide: This compound has a nitrophenoxy group instead of a chlorophenoxy group, which may result in different pharmacological properties.
These comparisons highlight the uniqueness of this compound and its potential advantages over similar compounds.
Properties
IUPAC Name |
1-[2-[5-[(4-chlorophenoxy)methyl]furan-2-yl]-4-cyano-1,3-oxazol-5-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O4/c22-14-1-3-15(4-2-14)28-12-16-5-6-18(29-16)20-25-17(11-23)21(30-20)26-9-7-13(8-10-26)19(24)27/h1-6,13H,7-10,12H2,(H2,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSFAWCKVUCCBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC=C(C=C4)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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